2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol
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Overview
Description
2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol is a complex organic compound that features a combination of bromophenyl, oxadiazole, fluorophenyl, and pyrimidinol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine to form an amidoxime, which is then cyclized with a carboxylic acid derivative.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be done using bromine or a brominating agent like N-bromosuccinimide.
Formation of the pyrimidinol ring: This can be synthesized by reacting a suitable diketone with an amidine derivative.
Coupling reactions: The final steps involve coupling the different synthesized fragments using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidinol ring.
Substitution: The bromophenyl and fluorophenyl groups can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield a sulfoxide or sulfone, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its properties could be useful in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study various biological processes, given its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Bromophenyl derivatives: Compounds with bromophenyl groups can exhibit similar reactivity and applications.
Fluorophenyl derivatives: These compounds are known for their stability and unique electronic properties.
Uniqueness
What sets 2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol apart is the combination of these functional groups in a single molecule, which can result in unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-fluorophenyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN4O2S/c20-13-3-1-2-12(8-13)18-24-17(27-25-18)10-28-19-22-15(9-16(26)23-19)11-4-6-14(21)7-5-11/h1-9H,10H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZMUAGQXPDCFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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